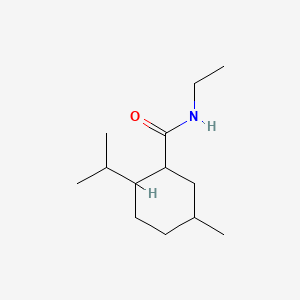
Indomethacinheptylester
Übersicht
Beschreibung
Indomethacin heptyl ester is a potent but non-selective inhibitor of both COX-1 and COX-2 . It is a substituted indole acetic acid, wherein the carboxylate can be derivatized as an ester or amide .
Synthesis Analysis
The synthesis of Indomethacin heptyl ester involves various chemical methods . The most commonly used methods for the determination of Indomethacin are high-performance liquid chromatography, voltammetry, and UV spectroscopy . A more efficient, modern synthesis developed by scientists at Merck involves a β-sulfonate modified aryl hydrazine .Molecular Structure Analysis
The chemical formula of Indomethacin heptyl ester is C26H30ClNO4 . Its exact mass is 455.19 and its molecular weight is 455.980 .Chemical Reactions Analysis
Indomethacin, the parent compound of Indomethacin heptyl ester, is known to inhibit the biosynthesis of prostaglandins by preventing binding of the substrate, arachidonic acid, to the active site of the enzyme cyclooxygenase (COX) .Physical And Chemical Properties Analysis
The water-free compound is stable up to about 265 °C, then it decomposes up to 365 °C and DTG peak = 315 °C . The lipid solubility of Indomethacin heptyl ester was enhanced by adding various alkyl groups to the drug via an ester linkage .Wissenschaftliche Forschungsanwendungen
Antikrebsanwendungen
Indomethacinheptylester (IML) wurde auf seine entzündungshemmenden Wirkungen untersucht, insbesondere im Zusammenhang mit rheumatoider Arthritis . In einer Studie an Ratten mit modellierter rheumatoider Arthritis wurde festgestellt, dass IML die Gelenkentzündung reduziert und die Wiederherstellung der Mikrostruktur der Synovialmembran und des Gelenkknorpels besser fördert als Indomethacin . Dies deutet darauf hin, dass IML potenzielle Anwendungen bei der Behandlung entzündlicher Erkrankungen haben könnte.
COX-2-Hemmung
This compound ist ein potenter Inhibitor der Cyclooxygenase-2 (COX-2) . Der IC50 für this compound für die Hemmung der humanen rekombinanten COX-2 beträgt 0,04 µM, was es mehr als 1.700-mal potenter als Inhibitor von COX-2 als COX-1 macht . Diese selektive Hemmung von COX-2 gegenüber COX-1 könnte this compound zu einem wertvollen Instrument in der Forschung über die Rolle von COX-2 bei Entzündungen und Schmerzen machen.
COX-1-Hemmung
Während this compound eine verbesserte Selektivität für COX-2 zeigt, ist es auch ein potenter Inhibitor der Cyclooxygenase-1 (COX-1) . Diese duale Hemmung von COX-1 und COX-2 könnte this compound in der Forschung über die Rolle dieser Enzyme in verschiedenen physiologischen Prozessen nützlich machen.
Gastrointestinale Sicherheit
Einer der potenziellen Vorteile von this compound gegenüber Indomethacin ist seine reduzierte ulcerogene Wirkung . In der oben genannten Studie lag die Indomethacinkonzentration in der Magenwand nach Verabreichung von IML 1,8-3,4-mal niedriger als nach Verabreichung des Referenzmedikaments . Dies deutet darauf hin, dass this compound ein sichereres gastrointestinales Profil haben könnte, was in der Forschung über die gastrointestinalen Nebenwirkungen nichtsteroidaler Antirheumatika (NSAR) von Interesse sein könnte.
Pharmakologische Forschung
Die potente und selektive Hemmung von COX-2 durch this compound, zusammen mit seinen entzündungshemmenden Wirkungen und seinem sichereren gastrointestinalen Profil, machen es zu einem wertvollen Instrument in der pharmakologischen Forschung . Es könnte in Studien verwendet werden, die die Wirkmechanismen von NSAR, die Rolle von COX-Enzymen bei Krankheiten und die Entwicklung sicherer und effektiverer entzündungshemmender Medikamente untersuchen.
Potenzielle therapeutische Anwendungen
Angesichts seiner starken entzündungshemmenden Wirkungen und der selektiven COX-2-Hemmung könnte this compound potenzielle therapeutische Anwendungen haben . Obwohl weitere Forschung erforderlich ist, könnte es möglicherweise zu einem neuartigen entzündungshemmenden Medikament mit einem sichereren gastrointestinalen Profil entwickelt werden.
Wirkmechanismus
Target of Action
Indomethacin heptyl ester is a potent inhibitor of cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the synthesis of prostaglandins , which are lipid compounds that mediate various physiological processes such as inflammation, pain, and fever .
Mode of Action
Indomethacin heptyl ester interacts with its target, COX-2, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, the first step in prostaglandin synthesis . The compound shows enhanced selectivity for COX-2, being more than 1700 times more potent as an inhibitor of COX-2 than COX-1 .
Biochemical Pathways
By inhibiting COX-2, indomethacin heptyl ester disrupts the arachidonic acid (AA) pathway . This pathway is responsible for the production of prostaglandins and thromboxanes, which are key mediators of inflammation and pain. By blocking this pathway, indomethacin heptyl ester reduces the production of these inflammatory mediators .
Pharmacokinetics
Indomethacin is known to be rapidly and completely absorbed following oral administration, with peak plasma concentrations achieved within 1 to 2 hours . It is also known to bind extensively to plasma proteins, particularly albumin . These properties may also apply to indomethacin heptyl ester, but further studies would be needed to confirm this.
Result of Action
The primary result of indomethacin heptyl ester’s action is a reduction in inflammation and pain. This is due to its inhibition of prostaglandin synthesis via COX-2 inhibition . Prostaglandins are involved in the mediation of inflammation and pain, so their reduction leads to alleviation of these symptoms .
Safety and Hazards
Zukünftige Richtungen
Lipid bioconjugates of Indomethacin have been established as promising candidates for future clinical studies . They have been shown to protect against acute intestinal epithelial injury caused by Indomethacin . A targeted prodrug approach that aims to allow intestinal permeability by specific transporters, as well as activation by specific enzymes, may greatly improve the prodrug efficiency, and allow for novel oral treatment options .
Eigenschaften
IUPAC Name |
heptyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30ClNO4/c1-4-5-6-7-8-15-32-25(29)17-22-18(2)28(24-14-13-21(31-3)16-23(22)24)26(30)19-9-11-20(27)12-10-19/h9-14,16H,4-8,15,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBCHCVNKGZCOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



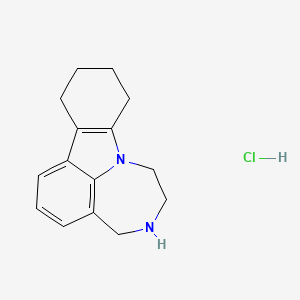

![2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride](/img/structure/B1662311.png)

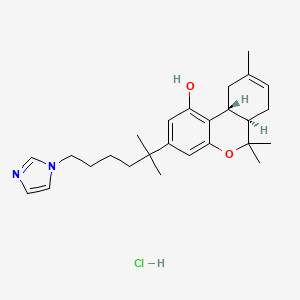

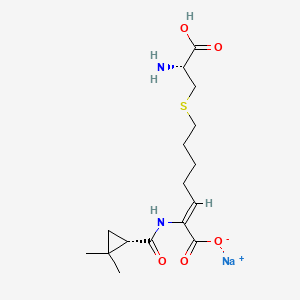
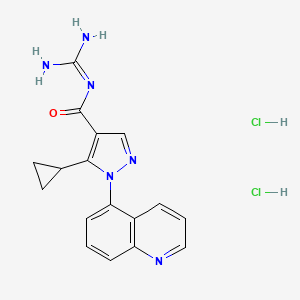
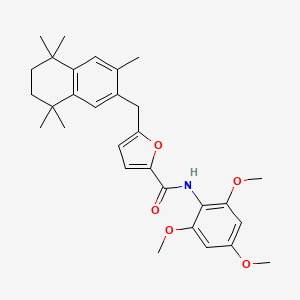
![5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1662325.png)



